1-(3,5-Dimethylpyridin-4-yl)ethanol
Overview
Description
1-(3,5-Dimethylpyridin-4-yl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring a hydroxyl group attached to the ethyl side chain at the 4-position of the pyridine ring, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3,5-dimethylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3,5-dimethylpyridin-4-yl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(3,5-dimethylpyridin-4-yl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: 1-(3,5-Dimethylpyridin-4-yl)ethanone
Reduction: 1-(3,5-Dimethylpyridin-4-yl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,5-Dimethylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
1-(3,5-Dimethylpyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1-(3,5-Dimethylpyridin-4-yl)ethanone: The ketone analog, which differs by having a carbonyl group instead of a hydroxyl group.
1-(3,5-Dimethylpyridin-4-yl)ethane: The fully reduced analog, lacking the hydroxyl group.
3,5-Dimethylpyridine: The parent pyridine compound without the ethyl side chain.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the dimethyl-substituted pyridine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,5-dimethylpyridin-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5,8,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSRVRRLQMFHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295688 | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-85-6 | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90642-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,3,5-Trimethyl-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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